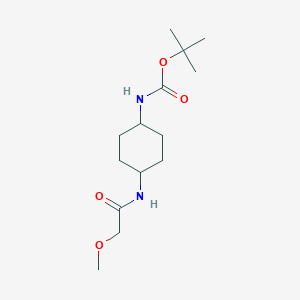
tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,4R)-4-(2-methoxyacetamido)cyclohexylcarbamate** is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its cyclohexylcarbamate structure, which is modified with a methoxyacetamido group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate typically involves multiple steps:
Formation of the Cyclohexylcarbamate Core: The initial step involves the formation of the cyclohexylcarbamate core. This can be achieved through the reaction of cyclohexylamine with tert-butyl chloroformate under basic conditions.
Introduction of the Methoxyacetamido Group: The next step involves the introduction of the methoxyacetamido group. This can be done by reacting the intermediate product with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate can undergo oxidation reactions, particularly at the methoxyacetamido group.
Reduction: The compound can also be reduced, especially at the carbamate group, leading to the formation of amines.
Substitution: Substitution reactions can occur at various positions on the cyclohexyl ring or the methoxyacetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The methoxyacetamido group can form hydrogen bonds with biological molecules, while the carbamate group can undergo hydrolysis to release active species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,4R)-4-(2-hydroxyacetamido)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(2-chloroacetamido)cyclohexylcarbamate**
- tert-Butyl (1R,4R)-4-(2-nitroacetamido)cyclohexylcarbamate**
Uniqueness
tert-Butyl (1R*,4R*)-4-(2-methoxyacetamido)cyclohexylcarbamate is unique due to the presence of the methoxyacetamido group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methoxyacetyl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11-7-5-10(6-8-11)15-12(17)9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIXHANHYXVDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
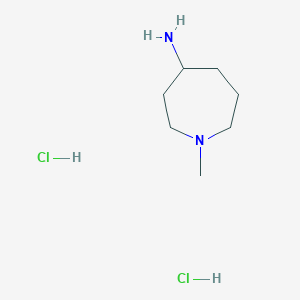
![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-methylphenyl)urea](/img/structure/B2830810.png)

![N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B2830815.png)

![2-(2-methylphenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2830817.png)
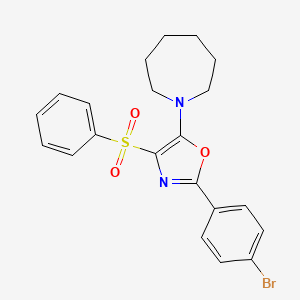
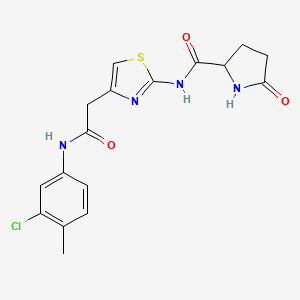
![4-benzyl-N-[3-(dimethylamino)propyl]phthalazin-1-amine](/img/structure/B2830822.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2830824.png)
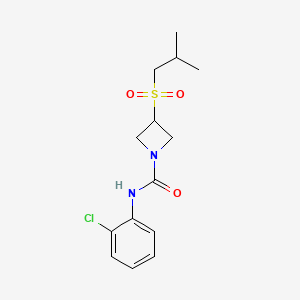
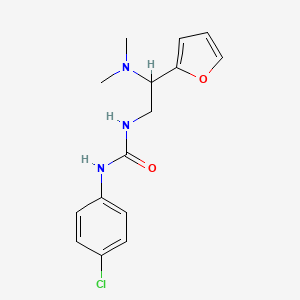
![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)
![4-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2830830.png)
